3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O. It is characterized by an imidazo[1,5-a]pyridine core structure with an ethyl group at the 3-position and a formyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine ring system. The ethyl group can be introduced via alkylation reactions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products:
Oxidation: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-Ethylimidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazo[1,5-a]pyridine core can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the ethyl and formyl groups.
3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
3-Ethylimidazo[1,5-a]pyridine: Lacks the formyl group.
Uniqueness: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of both the ethyl and formyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and interactions .
Properties
IUPAC Name |
3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGFRNHRWUAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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